molecular formula C23H27N5O4 B161197 Cyclazosin CAS No. 139953-73-4

Cyclazosin

Número de catálogo B161197
Número CAS: 139953-73-4
Peso molecular: 437.5 g/mol
Clave InChI: XBRXTUGRUXGBPX-DLBZAZTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclazosin is a selective alpha-1 adrenergic receptor antagonist that was first synthesized in the 1980s. It has been shown to have potential therapeutic applications for the treatment of hypertension, benign prostatic hyperplasia, and other cardiovascular diseases. Cyclazosin has also been used in scientific research to investigate the role of alpha-1 adrenergic receptors in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Absolute Configuration and Binding Profile

  • Cyclazosin, a quinazoline derivative, is characterized as an alpha(1b)-adrenoceptor selective ligand in binding assays and an alpha(1B)-selective antagonist in isolated tissues. The absolute configuration of (+)-cyclazosin has been determined by X-ray crystallographic analysis, revealing an R and S configuration at its C4a and C8a atoms, respectively (Giardiná et al., 2004). Cyclazosin exhibits high specificity for alpha 1-adrenoceptors and demonstrates a 10–15-fold selectivity for alpha 1B-adrenoceptors compared to the alpha 1A subtype (Giardiná et al., 1995).

Pharmacological Profile

  • The functional pharmacological profile of (+)-cyclazosin has been studied, indicating its high-affinity as an alpha1B-adrenoceptor ligand. However, its behavior as a selective alpha1B-adrenoceptor antagonist in functional tissues contradicts results from radioligand binding experiments, suggesting a need for further investigation into the classification of alpha1-adrenoceptors (Stam, van der Graaf, & Saxena, 1998).

Derivatives and Selectivity

  • Research into improving the pharmacological profile of (+)-cyclazosin has led to the synthesis of novel chiral derivatives, which like (+)-cyclazosin, display high and preferential affinity for the alpha 1b-adrenoceptor in both binding and functional assays. Some derivatives showed increased selectivity in comparison to (+)-cyclazosin (Sagratini et al., 2004). Chiral analogues of (+)-cyclazosin have been synthesized and evaluated for their blocking activity against alpha1-adrenoceptors, confirming the importance of stereochemistry in achieving selectivity for the alpha1B subtype (Sagratini et al., 2018).

Functional Evaluation in Tissues

  • (+)-Cyclazosin has been reinvestigated in rat and rabbit tissues to understand discrepancies between binding and functional affinity and selectivity at alpha(1b/B)-adrenoceptors. This study confirmed that (+)-cyclazosin is a selective alpha(1B)-adrenoceptor antagonist in functional assays, showing significant selectivity for the alpha(1B)-adrenoceptor over alpha(1A)- and alpha(1D)-subtypes (Marucci et al., 2005).

Propiedades

Número CAS

139953-73-4

Nombre del producto

Cyclazosin

Fórmula molecular

C23H27N5O4

Peso molecular

437.5 g/mol

Nombre IUPAC

[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1

Clave InChI

XBRXTUGRUXGBPX-DLBZAZTESA-N

SMILES isomérico

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

SMILES canónico

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Sinónimos

(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)octahydroquinoxalin-1-yl)furan-2-ylmethanone hydrochloride
cyclazosin
cyclazosin, (trans)-isome

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclazosin
Reactant of Route 2
Reactant of Route 2
Cyclazosin
Reactant of Route 3
Reactant of Route 3
Cyclazosin
Reactant of Route 4
Reactant of Route 4
Cyclazosin
Reactant of Route 5
Reactant of Route 5
Cyclazosin
Reactant of Route 6
Reactant of Route 6
Cyclazosin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.